molecular formula C15H18N2O5S B2813812 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034458-39-2

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2813812
CAS RN: 2034458-39-2
M. Wt: 338.38
InChI Key: OUMWLWQYUPMWCJ-UHFFFAOYSA-N
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Description

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has demonstrated the synthesis and biochemical evaluation of related benzenesulfonamide derivatives, exploring their potential as inhibitors of key enzymes. For instance, studies on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme critical in the kynurenine pathway which is involved in neurodegenerative diseases. These compounds have shown significant potential in exploring the pathophysiological role of this pathway after neuronal injury, highlighting their importance in medical research (Röver et al., 1997).

Photodynamic Therapy Applications

Another study focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a treatment method for cancer. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms. Their potential as Type II photosensitizers for cancer treatment highlights the versatility of benzenesulfonamide derivatives in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Antimicrobial Activity

Benzenesulfonamide derivatives have also been investigated for their antimicrobial activities and enzyme inhibition effects. A study synthesized new Schiff bases of Sulfa drugs and their metal complexes, evaluating their antimicrobial activity and carbonic anhydrase enzyme inhibitor effects. These compounds showed significant inhibition potencies, indicating their potential in developing new antimicrobial and enzyme inhibition therapies (Alyar et al., 2018).

Selective Cyclooxygenase-2 Inhibition

Research into the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain, has led to the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives. These compounds have been evaluated for their COX-2 inhibitory activity, leading to the identification of potent, highly selective, and orally active inhibitors, demonstrating the application of benzenesulfonamide derivatives in developing new anti-inflammatory drugs (Hashimoto et al., 2002).

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11-17-14(8-22-11)12-2-4-13(5-3-12)23(19,20)16-9-15(18)6-7-21-10-15/h2-5,8,16,18H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWLWQYUPMWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

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